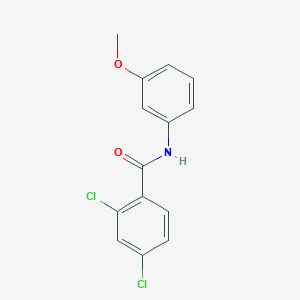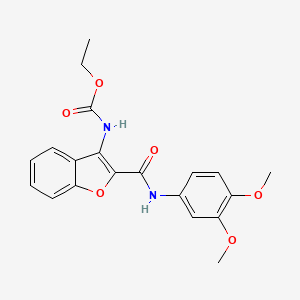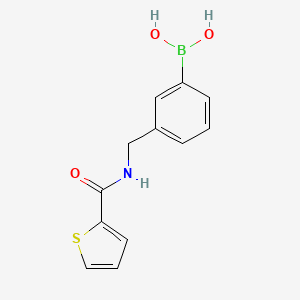
2,4-dichloro-N-(3-methoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2,4-dichloro-N-(3-methoxyphenyl)benzamide” is a chemical compound with the linear formula C14H11Cl2NO2 . It has a molecular weight of 296.155 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of “this compound” can be achieved through various methods. One common method involves the reaction between 2,4-dichlorobenzoyl chloride and 3-methoxypropylamine. This reaction is carried out in the presence of a base such as triethylamine, and the product is purified using column chromatography.Molecular Structure Analysis
The molecular structure of “this compound” is characterized by its linear formula C14H11Cl2NO2 . The compound has a molecular weight of 296.155 .Scientific Research Applications
Molecular Structural Analysis and Antioxidant Activity
One study focused on a compound structurally similar to 2,4-dichloro-N-(3-methoxyphenyl)benzamide, exploring its molecular structure and antioxidant properties. Through a combination of X-ray diffraction, IR spectroscopy, and DFT calculations, researchers analyzed the crystal structure and electronic properties. They found that the compound exhibited potential antioxidant properties, as determined by a DPPH free radical scavenging test, suggesting a possible application in researching oxidative stress-related conditions (Demir et al., 2015).
Drug-Induced Vomiting and Gastrointestinal Disorders
Another area of research involves the pharmacological properties of metoclopramide, a compound that shares functional similarities with benzamides, including this compound. Metoclopramide is used in treating various gastrointestinal disorders and preventing drug-induced vomiting. Its mechanism involves enhancing gastrointestinal motility and blocking dopamine receptors in the brain's chemoreceptor trigger zone (Pinder et al., 2012).
Neuroleptic Activity of Benzamides
Research on benzamides, particularly focusing on their neuroleptic activity, reveals potential applications in treating psychosis. One study synthesized benzamide derivatives and tested their efficacy in inhibiting stereotyped behavior in rats, a model for antipsychotic activity. This research identifies certain benzamides as potential drugs with fewer side effects for psychosis treatment, highlighting the importance of structural modifications to enhance activity and selectivity (Iwanami et al., 1981).
Corrosion Inhibition Studies
The structural motif of methoxy-substituted benzamides, similar to this compound, has been explored for its corrosion inhibition properties. A study demonstrated the effectiveness of N-Phenyl-benzamide derivatives in protecting mild steel against acidic corrosion, with the electron-donating methoxy group enhancing inhibition efficiency. This suggests potential applications in materials science, particularly in developing corrosion inhibitors for industrial applications (Mishra et al., 2018).
Antipathogenic Activity
Thiourea derivatives, structurally related to benzamides, have shown significant antipathogenic activity, particularly against biofilm-forming bacteria. Such compounds could be further developed into novel antimicrobial agents, emphasizing the importance of specific substituents in enhancing biological activity (Limban et al., 2011).
properties
IUPAC Name |
2,4-dichloro-N-(3-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2/c1-19-11-4-2-3-10(8-11)17-14(18)12-6-5-9(15)7-13(12)16/h2-8H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKGYRISLGESEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![11-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2836351.png)





![3-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B2836363.png)

![8,8-dimethyl-2-((4-nitrobenzyl)thio)-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2836365.png)
![[1-Methyl-4-(piperidin-1-yl)piperidin-4-yl]methanamine](/img/structure/B2836366.png)



![4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-3-methyl-1-(4-phenyl-5,6-dihydropyridin-1(2H)-yl)butan-1-one](/img/structure/B2836373.png)